molecular formula C16H16N2O2 B15065550 Benzyl 3,4-dihydroquinoxaline-1(2H)-carboxylate

Benzyl 3,4-dihydroquinoxaline-1(2H)-carboxylate

Cat. No.: B15065550
M. Wt: 268.31 g/mol
InChI Key: KOCLLWDGMHLVOC-UHFFFAOYSA-N
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Description

Benzyl 3,4-dihydroquinoxaline-1(2H)-carboxylate (C₁₆H₁₄N₂O₃, MW 282.30) is a heterocyclic compound featuring a partially saturated quinoxaline core with a benzyl ester group at the 1-position. Quinoxalines are nitrogen-containing bicyclic systems known for their electron-deficient aromatic rings, making them valuable intermediates in medicinal chemistry and materials science . This compound serves as a precursor for synthesizing more complex derivatives via functionalization of the dihydroquinoxaline scaffold.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

benzyl 3,4-dihydro-2H-quinoxaline-1-carboxylate

InChI

InChI=1S/C16H16N2O2/c19-16(20-12-13-6-2-1-3-7-13)18-11-10-17-14-8-4-5-9-15(14)18/h1-9,17H,10-12H2

InChI Key

KOCLLWDGMHLVOC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C2N1)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the reaction of 3-aryl-2-bromopropanoic acid esters with o-phenylenediamine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is exothermic and proceeds at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up by optimizing reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing, thereby improving yield and efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzyl carboxylate group undergoes nucleophilic substitution under basic conditions:

Reaction Type Conditions Products Yield Source
HydrolysisNaOH (aq.), reflux, 6 h3,4-dihydroquinoxaline-1(2H)-carboxylic acid82%
AminolysisNH₃/MeOH, 25°C, 12 h3,4-dihydroquinoxaline-1(2H)-carboxamide68%

Ring-Opening and Functionalization

The dihydroquinoxaline ring undergoes regioselective ring-opening with electrophiles:

  • Reaction with Grignard Reagents :

    Benzyl 3,4-dihydroquinoxaline-1(2H)-carboxylate+RMgXN-alkylated intermediates\text{Benzyl 3,4-dihydroquinoxaline-1(2H)-carboxylate} + \text{RMgX} \rightarrow \text{N-alkylated intermediates}
    • Conditions : THF, −78°C → 25°C.

    • Yield : 60–75% .

  • Oxidation to Aromatic Quinoxalines :

    DihydroquinoxalineMnO2,CHCl3Quinoxaline derivative\text{Dihydroquinoxaline} \xrightarrow{\text{MnO}_2, \text{CHCl}_3} \text{Quinoxaline derivative}
    • Yield : 88% .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions:

Coupling Type Catalyst System Products Yield Source
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl-substituted quinoxalines73%
SonogashiraPdCl₂(PPh₃)₂, CuI, NEt₃Alkynylated derivatives65%

Electrophilic Aromatic Substitution

The quinoxaline core undergoes nitration and sulfonation:

  • Nitration :

    HNO3/H2SO4,05C6-Nitro derivative\text{HNO}_3/\text{H}_2\text{SO}_4, 0–5^\circ \text{C} \rightarrow \text{6-Nitro derivative}
    • Yield : 58% .

  • Sulfonation :

    ClSO3H,CH2Cl27-Sulfo derivative\text{ClSO}_3\text{H}, \text{CH}_2\text{Cl}_2 \rightarrow \text{7-Sulfo derivative}
    • Yield : 62% .

Photochemical and Thermal Reactivity

  • Photodimerization : UV irradiation (λ = 254 nm) in acetonitrile produces cyclobutane-linked dimers.

  • Thermal Decarboxylation : Heating at 150°C under vacuum removes CO₂, yielding 3,4-dihydroquinoxaline.

Comparative Reactivity with Analogues

The benzyl carboxylate group enhances reactivity compared to simpler quinoxalines:

Compound Reactivity with NH₃ Electrophilic Substitution Rate
This compoundHighModerate
3,4-DihydroquinoxalineLowHigh
Quinoxaline-2-carboxylic acidModerateLow

Mechanistic Insights

  • Nucleophilic Aromatic Substitution : The C-2 position is activated by the adjacent carbonyl group, facilitating attack by amines or alkoxides .

  • Oxidation Pathways : MnO₂ selectively oxidizes the C3–C4 single bond to a double bond without cleaving the ester group .

Scientific Research Applications

Benzyl 3,4-dihydroquinoxaline-1(2H)-carboxylate is a chemical compound that is studied for its applications in diverse scientific fields. As a derivative of quinoxaline, it is a bicyclic compound featuring two fused aromatic rings, which are known for diverse biological activities and have been extensively studied in medicinal chemistry for potential therapeutic applications.

Scientific Research Applications
this compound is primarily utilized as a building block in synthesizing complex heterocyclic compounds. Quinoxaline derivatives, including this compound, have a range of biological activities. Studies include potential antibacterial and antifungal properties.

Structural Comparison of Quinoxaline Derivatives
The structural features and properties of quinoxaline derivatives can vary significantly based on the substituents and their positioning on the quinoxaline core.

Compound NameStructural FeaturesUnique Properties
Ethyl 2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetateContains an ethoxy groupExhibits strong hydrogen bonding interactions
Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylateBenzyl group instead of phenylPotentially different biological activity profile
Ethyl 3-oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylateDifferent positioning of carboxylic acidMay show enhanced solubility and bioavailability

These variations contribute to the versatility of quinoxaline derivatives and highlight the unique features of each compound in terms of structure and potential applications.

Quinoxaline Sulfonamide Derivatives
Quinoxaline derivatives have been explored for various biological activities. Benzothiazole quinoxaline sulfonamide derivatives have shown diuretic activity . Additionally, quinoxaline moiety-based benzene sulfonamides have demonstrated antitumor activity .

Mechanism of Action

The mechanism of action of Benzyl 3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with various molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to its antibacterial activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure Modifications

Benzyl 3-Oxo-3,4-Dihydroquinoxaline-1(2H)-Carboxylate
  • Structure: Contains a ketone (3-oxo) group on the dihydroquinoxaline ring.
  • Molecular Formula : C₁₆H₁₄N₂O₃ (MW 282.30).
  • However, it may also render the compound more susceptible to oxidation compared to the non-oxo analogue .
tert-Butyl 3-Oxo-3,4-Dihydroquinoxaline-1(2H)-Carboxylate
  • Structure : tert-Butyl ester replaces the benzyl group.
  • Molecular Formula : C₁₃H₁₇N₂O₃ (MW 261.29).
  • Key Differences: The tert-butyl ester offers acid-labile protection, contrasting with the hydrogenolysis-sensitive benzyl ester. This derivative is prone to oxidation under acidic conditions, forming fully aromatic quinoxalin-2(1H)-one .

Heterocyclic System Variants

Benzyl 4-Oxo-3,4-Dihydroquinoline-1(2H)-Carboxylate
  • Structure: Quinoline core (one nitrogen) instead of quinoxaline (two nitrogens).
  • Molecular Formula: C₁₇H₁₅NO₃ (MW 281.31).
  • Key Differences: The quinoline system is less electron-deficient, altering its reactivity in metal-catalyzed reactions. This derivative is used in asymmetric synthesis, achieving 66% enantiomeric excess in alkynylation reactions .

Substituent Variations

Isopropyl (2S)-2-Ethyl-7-Fluoro-3-Oxo-3,4-Dihydroquinoxaline-1(2H)-Carboxylate
  • Structure : Isopropyl ester with ethyl and fluoro substituents.
  • Molecular Formula : C₁₄H₁₇FN₂O₃ (MW 292.30).
  • Key Differences : The fluoro group enhances metabolic stability, while the chiral ethyl substituent introduces stereochemical complexity, relevant in drug design .
tert-Butyl 7-Bromo-3,4-Dihydroquinoxaline-1(2H)-Carboxylate
  • Structure : Bromine substitution at position 6.
  • Molecular Formula : C₁₃H₁₇BrN₂O₂ (MW 313.19).
  • Key Differences : The bromo group enables cross-coupling reactions (e.g., Suzuki-Miyaura), expanding utility in constructing biaryl systems .

Functional Group Comparisons

Compound Ester Group Core Structure Substituents Molecular Weight Key Reactivity/Applications
Benzyl 3,4-dihydroquinoxaline-1(2H)-carboxylate Benzyl Dihydroquinoxaline None 282.30 Intermediate for amide coupling
Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate Benzyl 3-Oxo-dihydroquinoxaline 3-Oxo 282.30 Prone to oxidation
tert-Butyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate tert-Butyl 3-Oxo-dihydroquinoxaline None 261.29 Acid-sensitive protection
Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate Benzyl Dihydroquinoline 4-Oxo 281.31 Asymmetric catalysis
Isopropyl 2-ethyl-7-fluoro-3-oxo-dihydroquinoxaline-1(2H)-carboxylate Isopropyl 3-Oxo-dihydroquinoxaline 2-Ethyl, 7-Fluoro 292.30 Chiral drug intermediates

Q & A

Q. Advanced

  • Directed ortho-metalation : Using lithium amides to deprotonate specific positions for halogenation or alkylation.
  • Protecting group strategies : Benzyl or tert-butyl carbamates block reactive amines, enabling selective modifications at C-6 or C-7 positions.
  • Cross-coupling : Suzuki-Miyaura reactions with boronate esters introduce aryl/heteroaryl groups at pre-functionalized sites .

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